Ethyl 2-cyano-3-phenylbut-2-enoate
Description
Ethyl 2-cyano-3-phenylbut-2-enoate (ECPBE) is a cyano-substituted α,β-unsaturated ester with the molecular formula C₁₃H₁₃NO₂. It is synthesized via a Knoevenagel condensation reaction between ethyl cyanoacetate and acetophenone in the presence of ammonium acetate and glacial acetic acid, yielding a mixture of E and Z isomers . Key spectroscopic data includes:
- ¹H NMR (CDCl₃): δ 7.53–7.14 (m, 5H, aromatic), 4.20 (q, J = 7.2 Hz, 2H, OCH₂), 2.57 (s, 3H, CH₃), 1.26 (t, J = 7.2 Hz, 3H, CH₃) .
- ¹³C NMR: Peaks at 172.21 (ester C=O), 162.12 (cyano C), and 116.01 (C≡N) confirm the conjugated system .
- IR: Strong absorptions at 2225 cm⁻¹ (C≡N) and 1747 cm⁻¹ (C=O) .
ECPBE is utilized in heterocyclic synthesis and as a precursor for functionalized materials, such as UiO-66-derived porous catalysts .
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl 2-cyano-3-phenylbut-2-enoate |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)12(9-14)10(2)11-7-5-4-6-8-11/h4-8H,3H2,1-2H3 |
InChI Key |
AJDOTEWSLNGINB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C)C1=CC=CC=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Ethyl 2-cyano-3-phenylbut-2-enoate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl cyanoacetate with benzaldehyde in the presence of a base such as sodium ethoxide . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 2-cyano-3-phenylbut-2-enoate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Addition Reactions: The double bond in the butenoate moiety can participate in addition reactions with various electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include bases like sodium ethoxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-cyano-3-phenylbut-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and novel dyes.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-phenyl-2-butenoate involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The phenyl group can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity. The ester moiety can undergo hydrolysis under acidic or basic conditions, releasing the corresponding acid and alcohol.
Comparison with Similar Compounds
Table 1: Structural and Spectral Comparison of ECPBE Analogs
Key Comparative Insights
(a) Electronic and Steric Effects
- Cyano vs. Ketone Groups: ECPBE’s cyano group (electron-withdrawing) stabilizes the α,β-unsaturated system more effectively than the ketone in ethyl 2-phenylacetoacetate, reducing electrophilicity but enhancing conjugate addition reactivity .
- Methoxy Substituents : The 2,4-dimethoxy derivative (Table 1) exhibits increased solubility in polar solvents due to electron-donating methoxy groups, enhancing its utility in photocatalytic applications .
(b) Stereochemical Influence
- E/Z Isomerism: ECPBE’s E-isomer dominates due to steric hindrance between the phenyl and ester groups, while ethyl (Z)-2-cyano-3-ethoxybut-2-enoate adopts a Z configuration to minimize ethoxy-cyano repulsion .
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